molecular formula C5H9N3O2S2 B14220449 Methanesulfonamide, N-[5-(methylamino)-2-thiazolyl]- CAS No. 828920-42-9

Methanesulfonamide, N-[5-(methylamino)-2-thiazolyl]-

Cat. No.: B14220449
CAS No.: 828920-42-9
M. Wt: 207.3 g/mol
InChI Key: DSRHGPHVHGNCDH-UHFFFAOYSA-N
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Description

Methanesulfonamide, N-[5-(methylamino)-2-thiazolyl]- is a chemical compound with the molecular formula C5H9N3O2S2. It is a derivative of methanesulfonamide and contains a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanesulfonamide, N-[5-(methylamino)-2-thiazolyl]- typically involves the reaction of methanesulfonamide with a thiazole derivative. One common method is the alkylation or arylation of sulfonamides. For example, the N-methylation of sulfonamides can be achieved using methanol in the presence of a carbonate salt as a catalyst . Another method involves the use of trimethyl phosphate and calcium hydroxide to enable heteroatom methylation under mild conditions .

Industrial Production Methods

Industrial production of methanesulfonamide, N-[5-(methylamino)-2-thiazolyl]- may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonamide, N-[5-(methylamino)-2-thiazolyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: Nucleophilic substitution reactions can replace the sulfonamide group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Methanesulfonamide, N-[5-(methylamino)-2-thiazolyl]- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.

    Industry: It is utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of methanesulfonamide, N-[5-(methylamino)-2-thiazolyl]- involves its interaction with specific molecular targets and pathways. The thiazole ring and sulfonamide group play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanesulfonamide, N-[5-(methylamino)-2-thiazolyl]- is unique due to the presence of both the thiazole ring and the sulfonamide group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

828920-42-9

Molecular Formula

C5H9N3O2S2

Molecular Weight

207.3 g/mol

IUPAC Name

N-[5-(methylamino)-1,3-thiazol-2-yl]methanesulfonamide

InChI

InChI=1S/C5H9N3O2S2/c1-6-4-3-7-5(11-4)8-12(2,9)10/h3,6H,1-2H3,(H,7,8)

InChI Key

DSRHGPHVHGNCDH-UHFFFAOYSA-N

Canonical SMILES

CNC1=CN=C(S1)NS(=O)(=O)C

Origin of Product

United States

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